molecular formula C7H14ClNO2 B1400677 (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride CAS No. 489446-79-9

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride

Cat. No.: B1400677
CAS No.: 489446-79-9
M. Wt: 179.64 g/mol
InChI Key: CKMCJNXERREXFB-KGZKBUQUSA-N
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Description

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 It is a hydrochloride salt form of the methyl ester of 3-aminocyclopentanecarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride typically involves the esterification of 3-aminocyclopentanecarboxylic acid followed by the formation of its hydrochloride salt. The reaction conditions often include the use of methanol as a solvent and hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:

    Esterification: 3-aminocyclopentanecarboxylic acid is reacted with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.

    Formation of Hydrochloride Salt: The methyl ester is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-methyl 3-aminocyclopentanecarboxylate hydrochloride
  • (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride
  • (1R,3R)-ethyl 3-aminocyclopentanecarboxylate hydrochloride

Uniqueness

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different biological activities and properties compared to its isomers and analogs.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

methyl (1R,3R)-3-aminocyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMCJNXERREXFB-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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